molecular formula C9H13O3P B8738276 ethyl hydrogen benzylphosphonate CAS No. 18933-98-7

ethyl hydrogen benzylphosphonate

Cat. No.: B8738276
CAS No.: 18933-98-7
M. Wt: 200.17 g/mol
InChI Key: WSOJYRTVHMMFST-UHFFFAOYSA-N
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Description

ethyl hydrogen benzylphosphonate is an organophosphorus compound that features a phosphonic acid group bonded to a benzyl group and an ethyl ester. This compound is part of a broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl hydrogen benzylphosphonate can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the esterification of benzylphosphonic acid with ethanol in the presence of a catalyst such as triethylamine can yield the desired ester . Another method involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields .

Industrial Production Methods

Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl hydrogen benzylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Benzylphosphonic acid.

    Substitution: Various substituted phosphonic acid esters.

Mechanism of Action

The mechanism of action of phosphonic acid, benzyl-, monoethyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, benzyl-, diethyl ester
  • Phosphonic acid, methyl-, monoethyl ester
  • Phosphonic acid, phenyl-, monoethyl ester

Uniqueness

ethyl hydrogen benzylphosphonate is unique due to its specific combination of a benzyl group and an ethyl ester. This structure imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. For example, the benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications .

Properties

CAS No.

18933-98-7

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

benzyl(ethoxy)phosphinic acid

InChI

InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11)

InChI Key

WSOJYRTVHMMFST-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl benzylphosphonate (5.0 mL, 5.5 g, 24 mmol) was dissolved in absolute EtOH (25 mL), then 50% NaOH (3 mL) was added. The reaction was heated under reflux overnight, allowed to cool to RT, then partitioned between 2N HCl and EtOAc. Washed organic layer with brine, extracted combined aqueous layers with EtOAc, dried combined organic layers over Na2SO4. After filtration and concentration recovered 4.5 g (93%). MS (DCI/NH3) 201/218 (M+H)+/(M+H+NH3)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

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